Metofluthrin

Catalog No.
S576051
CAS No.
240494-70-6
M.F
C18H20F4O3
M. Wt
360.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metofluthrin

CAS Number

240494-70-6

Product Name

Metofluthrin

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate

Molecular Formula

C18H20F4O3

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5+

InChI Key

KVIZNNVXXNFLMU-AATRIKPKSA-N

SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Solubility

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2
Readily soluble in acetonitrile, DMSO, acetone
In water, 0.73 mg/L at pH 7, 20 °C)
In water, 0.50 to 0.67 mg/L at 20 °C

Synonyms

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-pro p-1-enyl-cyclopropane-1-carboxylate;METOFLUTHRIN;Matofluthrin;D01988;Metofluthrin (jan);Cyclopropanecarboxylicacid, 2,2-diMethyl-3-(1-propen-1-yl)-,[2,3,5,6-tetrafluoro-4-(Methoxy

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Isomeric SMILES

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Vector Control and Disease Management:

  • Mosquito Control: Metofluthrin exhibits potent adulticidal activity against mosquitoes, particularly Aedes aegypti, the primary vector of dengue, chikungunya, and Zika viruses. Studies demonstrate its effectiveness in reducing mosquito biting rates and interrupting disease transmission. [Source: ]
  • Spatial Repellency: Unlike traditional insecticides that require direct contact, metofluthrin volatilizes, creating a repellent zone that deters mosquitoes from entering treated areas. This unique property makes it valuable for protecting vulnerable populations in outdoor settings. [Source: ]
  • Combating Insecticide Resistance: The emergence of insecticide resistance poses a significant challenge to vector control efforts. However, research suggests that metofluthrin exhibits lower susceptibility to resistance compared to other pyrethroids, offering a potential solution for managing resistant mosquito populations. [Source: ]

Insect Behavior and Physiology:

  • Repellent Mechanisms: Understanding how metofluthrin repels insects is crucial for optimizing its use and developing improved control strategies. Research investigates its impact on insect sensory systems, including olfactory and gustatory receptors, to elucidate the underlying repellent mechanisms. [Source: ]
  • Sublethal Effects: Beyond direct mortality, metofluthrin can also induce sublethal effects on insects, impacting their behavior, reproduction, and development. Studying these effects provides valuable insights into insect biology and helps predict potential ecological consequences of its use. [Source: ]
  • Synergistic Interactions: Combining metofluthrin with other insecticides or repellents can enhance their efficacy. Research explores synergistic interactions to develop more effective and sustainable control methods for various insect pests. [Source: ]

Environmental and Toxicological Assessments:

  • Environmental Fate: Understanding the fate and transport of metofluthrin in the environment is essential for assessing its potential risks. Research investigates its degradation pathways, persistence in different environmental compartments, and potential impact on non-target organisms. [Source: ]
  • Human Health Risk: Evaluating the potential risks of metofluthrin exposure to human health is crucial for responsible use. Studies assess its toxicity through different exposure routes, potential for endocrine disruption, and potential carcinogenicity. [Source: ]
  • Risk Management Strategies: Based on environmental and toxicological assessments, researchers develop risk management strategies to minimize potential negative impacts while maximizing the benefits of metofluthrin in specific applications.

Metofluthrin is a synthetic pyrethroid insecticide []. Pyrethroids are a class of insecticides inspired by the natural pyrethrins found in chrysanthemum flowers []. Developed in the 1970s, metofluthrin is a potent insecticide with a broad spectrum of activity against various insects, making it significant in agricultural pest control [].


Molecular Structure Analysis

Metofluthrin has a complex molecular structure with several key features. It consists of a cyclopropane ring fused with a cyano (C≡N) group, an ester linkage, and a chlorine atom attached to a benzene ring []. The presence of the cyano group and the specific configuration of the cyclopropane ring are believed to contribute to its insecticidal activity []. Additionally, the chlorine atom on the benzene ring enhances its potency compared to other pyrethroids [].


Chemical Reactions Analysis

Synthesis

The specific details of metofluthrin synthesis are proprietary information, but it likely involves a multi-step process involving the reaction of various starting materials.

Decomposition

Metofluthrin is relatively stable under normal environmental conditions but can decompose through hydrolysis (reaction with water) and exposure to sunlight [].

Metofluthrin acts as a neurotoxin in insects. It disrupts the normal function of nerve cells by targeting sodium channels in the nervous system []. This disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].

Physical and Chemical Properties

  • Melting Point: 64-66 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (0.2 mg/L) [], highly soluble in organic solvents like acetone and chloroform []
  • Stability: Moderately stable under normal storage conditions, decomposes with sunlight and hydrolysis []

Color/Form

Pale yellow liquid

XLogP3

3.7

Boiling Point

334 °C at atmospheric pressure

Density

1.21 at 20 °C

LogP

log Kow = 4.97-5.03 at 25 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H370 (50%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

240494-70-6

Associated Chemicals

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1Z)-1-propenyl-, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl ester, (1R,3R)-; 240494-71-7

Wikipedia

Metofluthrin

Analytic Laboratory Methods

Product analysis by gas chromatography.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-09-12
1. Metofluthrin: novel pyrethroid insecticide and innovative mosquito control agent (2007). "Metofluthrin: Novel Pyrethroid Insecticide and Innovative Mosquito Control Agent". Pesticide Chemistry: 149–158. doi:10.1002/9783527611249.ch16. ISBN 978-3-527-61124-9.
2. Lucas, JR; Shono, Y; Iwasaki, T; Ishiwatari, T; Spero, N; Benzon, G (2007). "U.S. Laboratory and field trials of metofluthrin (SumiOne) emanators for reducing mosquito biting outdoors". Journal of the American Mosquito Control Association. 23 (1): 47–54. doi:10.2987/8756-971x(2007)23[47:ulafto]2.0.co;2. PMID 17536367.
3. Active Ingredient: Metofluthrin, California Department of Pesticide Regulation Public Report 2007-6
4. Registration of OFF! Insect Repellent Fan
5. Metofluthrin pesticide fact sheet, U.S. Environmental Protection Agency
6. Zollner, G; Orshan, L (2011). "Evaluation of a metofluthrin fan vaporizer device against phlebotomine sand flies (Diptera: Psychodidae) in a cutaneous leishmaniasis focus in the Judean Desert, Israel" (PDF). Journal of Vector Ecology. 36 Suppl 1: S157–65. doi:10.1111/j.1948-7134.2011.00126.x. PMID 21366769. Archived from the original on September 27, 2017.
7. Hirose Y, Nagahori H, Yamada T, Deguchi Y, Tomigahara Y, Nishioka K, Uwagawa S,Kawamura S, Isobe N, Lake B, Okuno Y (2009).Comparison of the effects of thesynthetic pyrethroid metofluthrin and phenobarbital on CYP2B form induction andreplicative DNA synthesis in cultured rat and human hepatocytes. Toxicology 258:64-69.
8. U.S. Environmental Protection Agency (U.S. EPA, 2007). Metofluthrin: Second Reportof the Cancer Assessment Review Committee. PC Code: 109709, Memorandum July26, 2007, from Jessica Kidwell to Kim Harper. Office of Prevention, Pesticides andToxic Substances.
9. Yamada T, Uwagawa S, Okuno Y, Cohen SM, Kaneko H (2009). Case study: anevaluation of the human relevance of the synthetic pyrethroid metofluthrin-induced liver tumors in rats based on mode of action. Toxicol Sci 108(1):59-68.

Explore Compound Types